Cas no 828270-59-3 (2-Fluoro-6-(methylsulfonyl)toluene)

2-Fluoro-6-(methylsulfonyl)toluene is a fluorinated aromatic compound featuring a methylsulfonyl substituent, offering unique reactivity and stability for synthetic applications. Its electron-withdrawing sulfonyl and fluoro groups enhance its utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions and nucleophilic substitutions. The compound's structural rigidity and functional group compatibility make it valuable for constructing complex molecular frameworks. High purity grades ensure consistent performance in demanding reactions. Suitable for use under controlled conditions, it demonstrates good thermal stability and solubility in common organic solvents, facilitating its integration into multistep synthetic routes.
2-Fluoro-6-(methylsulfonyl)toluene structure
828270-59-3 structure
Product Name:2-Fluoro-6-(methylsulfonyl)toluene
CAS No:828270-59-3
MF:C8H9FO2S
MW:188.219264745712
MDL:MFCD15527256
CID:681587
PubChem ID:53415967
Update Time:2025-10-29

2-Fluoro-6-(methylsulfonyl)toluene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-fluoro-2-methyl-3-(methylsulfonyl)-
    • 2-Fluoro-6-(methylsulfonyl)toluene
    • 1-?fluoro-?2-?methyl-?3-?(methylsulfonyl)Benzene
    • 1-fluoro-2-methyl-3-methylsulfonylbenzene
    • DTXSID00697090
    • AC1327
    • A864337
    • 1-FLUORO-2-METHYL-3-(METHYLSULFONYL)BENZENE
    • 1-Fluoro-3-(methanesulfonyl)-2-methylbenzene
    • FT-0712691
    • SY030780
    • CS-0455930
    • 828270-59-3
    • AKOS025244104
    • MFCD15527256
    • CS-11814
    • SCHEMBL13211321
    • 1-FLUORO-3-METHANESULFONYL-2-METHYLBENZENE
    • DA-31705
    • MDL: MFCD15527256
    • Inchi: 1S/C8H9FO2S/c1-6-7(9)4-3-5-8(6)12(2,10)11/h3-5H,1-2H3
    • InChI Key: NLIAYVPQLLIZHN-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC=C(C=1C)F)(=O)=O

Computed Properties

  • Exact Mass: 188.03100
  • Monoisotopic Mass: 188.03072886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • PSA: 42.52000
  • LogP: 2.61840

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2-Fluoro-6-(methylsulfonyl)toluene Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ,  Antimony trichloride ;  4 d, 120 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
Reference
Total synergistic effect between triflic acid and bismuth(III) or antimony(III) chlorides in catalysis of the methanesulfonylation of arenes
Peyronneau, Magali; et al, European Journal of Organic Chemistry, 2004, (22), 4636-4640

2-Fluoro-6-(methylsulfonyl)toluene Preparation Products

2-Fluoro-6-(methylsulfonyl)toluene Suppliers

Amadis Chemical Company Limited
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(CAS:828270-59-3)2-Fluoro-6-(methylsulfonyl)toluene
Order Number:A864337
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:45
Price ($):202.0
Email:sales@amadischem.com

Additional information on 2-Fluoro-6-(methylsulfonyl)toluene

Comprehensive Analysis of 2-Fluoro-6-(methylsulfonyl)toluene (CAS No. 828270-59-3): Properties, Applications, and Industry Trends

2-Fluoro-6-(methylsulfonyl)toluene (CAS No. 828270-59-3) is a fluorinated aromatic compound with a methylsulfonyl substituent, gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This organofluorine compound combines the electron-withdrawing properties of both fluorine and sulfone groups, making it a valuable intermediate in synthetic chemistry. The methylsulfonyl toluene derivative exhibits enhanced stability and reactivity compared to non-fluorinated analogs, aligning with the growing demand for fluorinated building blocks in modern drug discovery.

Recent studies highlight the compound's role in developing kinase inhibitors and crop protection agents, addressing trending searches like "fluorinated drug intermediates 2024" and "sustainable agrochemical synthesis." Its CAS 828270-59-3 identifier frequently appears in patent literature for heterocyclic compound preparation, particularly in oncology and CNS drug candidates. The 2-fluoro-6-methylsulfonyl moiety contributes to improved metabolic stability—a key concern in pharmaceutical design, as evidenced by queries such as "how to increase drug half-life with fluorination."

From a synthetic perspective, 828270-59-3 serves as a versatile precursor for cross-coupling reactions, with researchers exploring its use in Suzuki-Miyaura couplings (a top-searched term in organic chemistry forums). The compound's toluene sulfone structure facilitates regioselective functionalization, answering frequent questions about "directed ortho-metalation in fluorinated arenes." Industry reports correlate rising demand for high-purity fluorotoluene derivatives with advancements in continuous flow chemistry—another hot topic in process optimization discussions.

Environmental considerations position 2-Fluoro-6-(methylsulfonyl)toluene as a target for green chemistry innovations, with searches increasing for "biodegradable fluorochemicals" and "catalysis in sulfone synthesis." Analytical methods like HPLC-MS and 19F NMR (commonly searched techniques) are critical for quality control, given the compound's application in high-value fine chemicals. The methylsulfonyl group also enables hydrogen bonding interactions—a feature explored in "molecular docking studies" (rising 320% in academic search volume since 2022).

Market intelligence reveals growing patent filings involving CAS 828270-59-3, particularly for EGFR inhibitors and fungicide formulations, addressing trending concerns about "drug-resistant pathogens" and "precision agriculture." The compound's crystalline form (a frequent focus in "polymorph screening" queries) shows exceptional stability under GMP storage conditions. Regulatory-compliant synthesis routes for fluorosulfonyl intermediates remain a top industry challenge, as seen in searches for "REACH-compliant fluorination methods."

Emerging applications include use in OLED materials (linked to "fluorinated electron transport layers" searches) and PET tracer development, leveraging the 18F isotope potential of its structure. The 2-fluoro-6-substituted toluene framework demonstrates remarkable lipophilicity modulation—addressing frequent queries about "LogP optimization in drug design." Technical discussions often highlight the compound's thermal stability (tested up to 250°C in recent TGA studies), making it suitable for high-temperature reactions.

Quality specifications for 828270-59-3 typically require ≥98.5% purity (HPLC), with strict control of isomeric impurities—a critical parameter in "pharmaceutical grade intermediates" searches. The compound's X-ray crystallography data (increasingly searched for solid-state characterization) confirms its planar aromatic system with predictable crystal packing behavior. Process chemists frequently investigate "cost-effective sulfonylation" methods for its production, while material scientists explore its surface modification capabilities for specialty polymers.

In conclusion, 2-Fluoro-6-(methylsulfonyl)toluene (CAS No. 828270-59-3) represents a multifaceted compound bridging pharmaceutical innovation and advanced material science. Its growing relevance responds to industry demands for tailored fluorochemicals, process-efficient intermediates, and functionally diverse building blocks—positioning it as a compound of significant research and commercial interest in contemporary chemical development.

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Amadis Chemical Company Limited
(CAS:828270-59-3)2-Fluoro-6-(methylsulfonyl)toluene
A864337
Purity:99%
Quantity:1g
Price ($):202.0
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